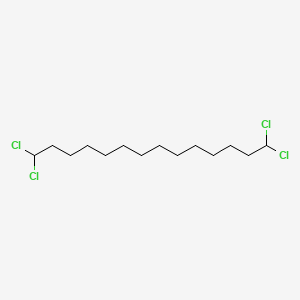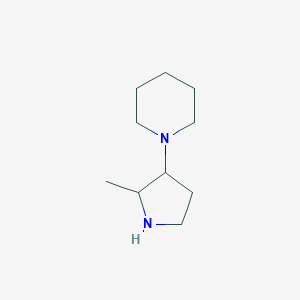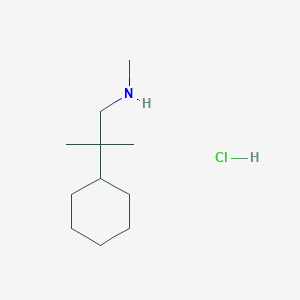
Chlorhydrate de (2-cyclohexyl-2-méthylpropyl)(méthyl)amine
Vue d'ensemble
Description
(2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride, commonly known as CPMMA, is an organic compound belonging to the amine family. It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other organic compounds, and has been widely studied in the scientific and medical communities.
Mécanisme D'action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride. For instance, extreme pH or temperature conditions could potentially affect the stability of the compound. Additionally, the presence of other molecules could either enhance or inhibit its action .
Avantages Et Limitations Des Expériences En Laboratoire
CPMMA has several advantages as a model compound for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. In addition, it is non-toxic and can be easily purified. However, there are some limitations to using CPMMA in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to store and handle due to its hygroscopic nature.
Orientations Futures
There are several potential future directions for CPMMA research. One potential direction is to further investigate its mechanism of action, as well as its potential anti-inflammatory and anti-cancer effects. Another potential direction is to explore its potential use as an inhibitor of certain enzymes and proteins involved in inflammation and cancer. In addition, further research could be done to explore its potential use as a starting material for the synthesis of various pharmaceuticals, dyes, and other organic compounds. Finally, further research could be done to explore its potential use in drug delivery systems.
Applications De Recherche Scientifique
Induction de l'autophagie et de la sénescence
Des études cellulaires ont démontré que le CX-5461 induit l'autophagie et la sénescence, mais pas l'apoptose, dans certaines lignées cellulaires. Cela suggère son utilisation potentielle dans la recherche sur le vieillissement et les thérapies liées à la durée de vie cellulaire .
Hémopathies malignes
Le CX-5461 est actuellement en phase 1 d'essais cliniques pour les hémopathies malignes. Il a montré une efficacité contre les cellules de leucémie lymphoblastique aiguë avec un traitement transitoire .
Surmonter la résistance aux médicaments
Des recherches indiquent que le CX-5461 peut déstabiliser les fourches de réplication dans les cancers résistants aux inhibiteurs de PARP, suggérant son utilisation pour surmonter la résistance aux médicaments dans les xénogreffes dérivées de patients atteints de cancer ovarien séreux de haut grade (HGSOC) .
Sensibilisation aux dommages de l'ADN
En association avec d'autres médicaments comme le talazoparib, le CX-5461 s'est avéré inhiber de manière synergique la croissance des organoïdes et des lignées cellulaires en augmentant les niveaux de dommages à l'ADN, ce qui est significatif pour le traitement du cancer de la prostate résistant à la castration .
Xénogreffes dérivées de patients
L'association du CX-5461 avec d'autres médicaments a montré des diminutions significatives de la croissance des xénogreffes dérivées de patients atteints de cancer de la prostate résistant à la castration (CRPC) à recombinaison homologue compétente, y compris divers sous-types .
Safety and Hazards
While specific safety and hazard information for (2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride was not found, it’s important to handle all chemical compounds with care. For example, methylamine hydrochloride, a related compound, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-cyclohexyl-N,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2,9-12-3)10-7-5-4-6-8-10;/h10,12H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIJVFNNKYAIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)
![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)
![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)
![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)

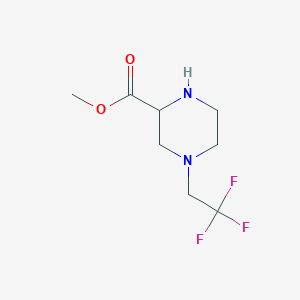
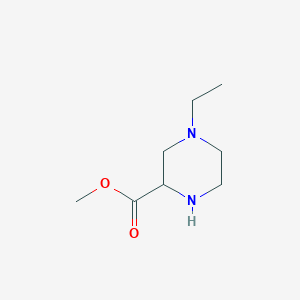

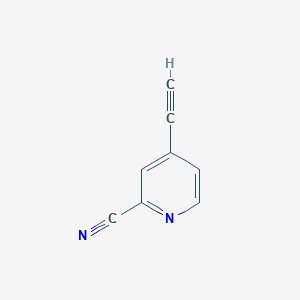
![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)
![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)
